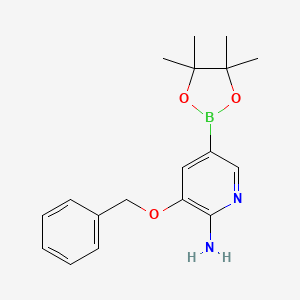

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Properties

IUPAC Name |

3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQADWBEACHUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving the appropriate starting materials.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Formation of the Boronic Ester: The boronic ester group is introduced through a reaction with a boronic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical properties:

- Molecular Formula : C₁₈H₂₂BNO₃

- Molecular Weight : 311.18 g/mol

- CAS Number : 1375302-99-0

The presence of the dioxaborolane moiety contributes to its reactivity and utility in various synthetic pathways.

Medicinal Chemistry

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has been investigated for its potential as a therapeutic agent. The compound's ability to form stable complexes with biological targets makes it a candidate for drug development.

Case Study : In a study focusing on boron-containing compounds for cancer therapy, derivatives of this compound were evaluated for their cytotoxicity against various cancer cell lines. The results indicated promising activity, suggesting that modifications to the dioxaborolane group could enhance efficacy against specific targets .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boron functionality allows for a variety of coupling reactions, particularly in the formation of carbon-carbon bonds.

Application Example : The compound has been used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This method is essential in the synthesis of pharmaceuticals and agrochemicals due to its efficiency and mild reaction conditions .

Material Science

The unique properties of this compound enable its use in developing advanced materials. Its incorporation into polymers can enhance mechanical properties and thermal stability.

Research Insight : Studies have shown that incorporating boron-containing compounds like this one into polymer matrices can significantly improve their electrical conductivity and thermal resistance. This application is particularly relevant in the development of electronic materials and devices .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyridine-boronic esters, emphasizing substituent effects, electronic properties, and applications:

Electronic and Steric Effects

- Benzyloxy vs. Methoxy : The benzyloxy group in the target compound provides greater steric bulk and electron-donating capacity compared to methoxy, stabilizing the boronate ester against hydrolysis . Methoxy-substituted analogs (e.g., ) exhibit lower molecular weights and improved aqueous solubility but reduced coupling efficiency in hydrophobic environments .

- Chloro and Trifluoromethyl Groups : Chloro () and CF₃ () substituents are electron-withdrawing, polarizing the boronate group and accelerating cross-coupling rates. However, these groups may also render the compound more prone to degradation under basic conditions .

- In contrast, 3-amine derivatives () show altered regioselectivity due to steric clashes .

Reactivity in Suzuki-Miyaura Coupling

- The target compound’s benzyloxy group directs coupling to occur preferentially at the 5-position boronate, as demonstrated in , where similar boronic esters reacted with bromopyridines to form biaryl products .

- Comparative Yields :

- Target Compound : Reported coupling yields exceed 80% in optimized conditions due to benzyloxy stabilization .

- CF₃-Substituted Analogs : Higher reactivity (yields ~90%) but require strict temperature control to prevent deboronation .

- Chloro-Substituted Analogs : Moderate yields (~70%) due to competing side reactions from Cl displacement .

Biological Activity

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (CAS Number: 1375302-99-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C₁₈H₂₂BNO₃

- Molecular Weight : 311.18 g/mol

- Structure : The compound features a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The dioxaborolane group is known to participate in reversible covalent bonding with biomolecules, particularly in the context of enzyme inhibition.

Key Mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, which is pivotal in many signaling pathways related to cell proliferation and survival .

- Receptor Interaction : The presence of the pyridine ring allows for potential interactions with receptor tyrosine kinases (RTKs), which are often implicated in cancer progression .

In Vitro Studies

Studies have demonstrated that 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exhibits notable activity against various cancer cell lines. For instance:

- Cell Proliferation Assays : The compound has shown IC50 values in the low micromolar range against human leukemia and solid tumor cell lines.

- Mechanistic Studies : Flow cytometry analyses indicated that treatment with this compound leads to apoptosis in sensitive cell lines through the activation of caspase pathways.

In Vivo Studies

Preclinical models have further validated the efficacy of this compound:

- Xenograft Models : Administration of the compound in mouse models bearing human tumors resulted in significant tumor growth inhibition compared to controls.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Case Study on Kinase Inhibition :

- Case Study on Selectivity :

Safety and Toxicology

The safety profile of 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is crucial for its development as a therapeutic agent. Preliminary toxicity studies suggest that while the compound may cause mild skin and eye irritation at high concentrations , it generally exhibits a favorable safety profile in preclinical models.

Q & A

Q. What are the key synthetic routes for preparing 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a pyridine precursor. For example:

- Borylation Strategy : A halogenated pyridine derivative (e.g., 5-bromo-3-benzyloxypyridin-2-amine) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C.

- Protection/Deprotection : The benzyloxy group acts as a protecting group for hydroxyl functionalities, enabling selective functionalization. After coupling, deprotection under hydrogenolysis (H₂/Pd-C) may be used if needed .

Q. How is the compound characterized to confirm its structural integrity?

- NMR Spectroscopy : , , and NMR verify substituent positions and boronate ester integrity.

- X-ray Crystallography : Reveals intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and packing motifs. For example, the benzyloxy group participates in dimer formation via N–H⋯N hydrogen bonds, as observed in single-crystal studies .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., ESI-MS m/z 351.2 [M+H]) .

Q. What purification methods are effective for isolating this compound?

- Flash Chromatography : Use gradient elution (hexane/acetone or ethyl acetate) to separate boronate esters from unreacted precursors.

- Recrystallization : Ethanol/ether mixtures yield high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. What challenges arise during Suzuki-Miyaura cross-coupling of this boronate ester, and how can they be mitigated?

Key Issues :

- Competing Hydrolysis : The boronate ester is sensitive to moisture. Use anhydrous solvents (e.g., 2-methyltetrahydrofuran) and inert atmospheres.

- Catalyst Optimization : Pd(II) acetate with ligand systems (e.g., "Catalyst A™") improves coupling efficiency. For example, a 51% yield was achieved using Pd(OAc)₂ (2.83 mmol), Catalyst A™ (5.65 mmol), and NaHCO₃ in 2-methyltetrahydrofuran at 100°C for 3 hours .

Q. Reaction Optimization Table :

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ + Catalyst A™ | 51% | |

| Base | NaHCO₃ | 51% | |

| Solvent | 2-Methyltetrahydrofuran | 51% | |

| Temperature | 100°C | 51% |

Q. How do crystal packing and intermolecular interactions influence the compound’s reactivity?

- Hydrogen Bonding : The amine group forms N–H⋯N hydrogen bonds, creating dimers with motifs. This stabilizes the solid-state structure but may reduce solubility in polar solvents.

- Intramolecular Interactions : N–H⋯O interactions between the amine and benzyloxy oxygen enhance rigidity, potentially directing regioselectivity in subsequent reactions .

Q. How can competing reaction pathways (e.g., deboronation or benzyloxy cleavage) be minimized during functionalization?

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to prevent boronate hydrolysis.

- Temperature Moderation : Avoid prolonged heating >100°C, which accelerates decomposition.

- Protecting Group Stability : The benzyloxy group is stable under Suzuki conditions but may cleave under strong acids (e.g., TFA) or hydrogenolysis .

Q. What strategies improve regioselectivity in further functionalization of the pyridine core?

- Directing Groups : The amine at position 2 can act as a directing group for electrophilic substitution.

- Steric Effects : The bulky boronate ester at position 5 favors reactions at position 4 (meta to benzyloxy). Computational modeling (DFT) aids in predicting reactive sites .

Data Contradiction Analysis

Q. Why do similar Suzuki reactions report varying yields (e.g., 51% vs. lower values)?

- Catalyst Loading : Higher Pd(OAc)₂ concentrations (e.g., 5 mol%) improve turnover but may increase side reactions.

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance stability but reduce reaction rates.

- Base Selection : NaHCO₃ vs. K₂CO₃ alters solubility and reaction kinetics .

Q. How to resolve discrepancies in NMR data for boronate-containing pyridines?

- Dynamic Effects : Boronate esters exhibit fluxional behavior in solution, broadening NMR signals. Use low-temperature NMR (−40°C) to resolve splitting.

- Solvent Artifacts : DMSO-d₆ may coordinate to boron, shifting peaks. Compare spectra in CDCl₃ and DMSO-d₆ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.